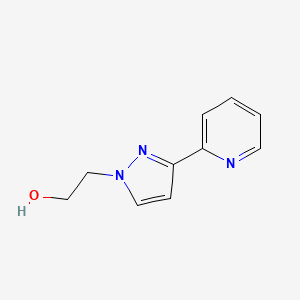

2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol

描述

Chemical Identity and Nomenclature

The compound this compound represents a sophisticated heterocyclic molecule characterized by a unique combination of aromatic and aliphatic structural elements. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as this compound, reflecting its structural composition of a pyridine ring attached to the 3-position of a pyrazole core, which is subsequently linked to an ethanol functional group at the 1-position. The molecular formula C10H11N3O indicates the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 189.21 grams per mole.

The Chemical Abstracts Service has assigned the unique identifier 1049678-66-1 to this compound, facilitating its unambiguous identification in chemical databases and literature. The Simplified Molecular Input Line Entry System representation, OCCN1N=C(C2=NC=CC=C2)C=C1, provides a standardized linear notation that encodes the molecular structure in a computer-readable format. The Molecular Design Limited number MFCD24386292 serves as an additional cataloging identifier for this compound in various chemical databases.

The structural architecture of this molecule can be deconstructed into three primary components: the pyridine ring system, the pyrazole heterocycle, and the ethanol substituent. The pyridine moiety, positioned at the 2-carbon of the pyrazole ring, contributes significantly to the compound's electronic properties and potential for aromatic interactions. The ethanol chain attached to the nitrogen atom of the pyrazole ring introduces both hydrogen bonding capability and increased molecular flexibility compared to unsubstituted analogs.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1049678-66-1 |

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| Molecular Design Limited Number | MFCD24386292 |

| Simplified Molecular Input Line Entry System | OCCN1N=C(C2=NC=CC=C2)C=C1 |

Historical Development in Heterocyclic Chemistry

The development of pyrazole-pyridine hybrid compounds represents a significant milestone in the evolution of heterocyclic chemistry, tracing its origins to fundamental discoveries in nitrogen-containing aromatic systems during the nineteenth century. The pyrazole ring system was first characterized and named by German chemist Ludwig Knorr in 1883, establishing the foundation for subsequent developments in this class of heterocycles. The term "pyrazole" itself reflects the historical context of its discovery, derived from the systematic nomenclature conventions of the period that emphasized the cyclic nature of nitrogen-containing compounds.

Pyridine chemistry has an equally distinguished historical lineage, with the compound first isolated by Scottish scientist Thomas Anderson in 1849 from the pyrolysis products of animal bones. Anderson's pioneering work led to the isolation of pure pyridine two years later, and he coined the name "pyridine" from the Greek word for fire, reflecting the compound's origin from high-temperature decomposition processes. The structural elucidation of pyridine was achieved through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derives from benzene through the replacement of a methine group with a nitrogen atom.

The synthetic methodologies for pyridine derivatives received a transformative advancement in 1924 when Russian chemist Aleksei Chichibabin developed the Chichibabin pyridine synthesis. This breakthrough provided access to substituted pyridines through the condensation of aldehydes, ketones, and alpha-beta-unsaturated carbonyl compounds in the presence of ammonia or ammonia derivatives. Although the yields were initially modest at approximately thirty percent, the method utilized inexpensive reagents and established the foundation for industrial pyridine production.

The convergence of pyrazole and pyridine chemistry into hybrid molecular architectures represents a more contemporary development in heterocyclic synthesis. Research publications from the early twenty-first century demonstrate sophisticated approaches to constructing molecules that incorporate both ring systems, often through multi-step synthetic sequences involving cyclization reactions and cross-coupling methodologies. These synthetic advances have enabled the preparation of structurally complex molecules like this compound, which combines the electronic properties of both heterocyclic systems with functional group modifications that enhance solubility and potential biological activity.

The historical trajectory from individual heterocycle discovery to complex hybrid synthesis illustrates the progressive sophistication of organic chemistry methodology. Contemporary synthetic approaches often employ multi-component reactions and tandem processes that allow for the efficient construction of elaborate molecular frameworks in fewer synthetic steps than traditional sequential methods.

Position Within Pyrazole-Pyridine Hybrid Compounds

The compound this compound occupies a distinctive position within the broader family of pyrazole-pyridine hybrid molecules, representing a class of compounds that has garnered significant attention in contemporary medicinal chemistry and materials science. These hybrid structures combine the unique electronic properties of both heterocyclic systems, creating molecules with enhanced potential for biological activity and diverse chemical reactivity patterns. The pyrazole-pyridine framework serves as a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant pharmacological properties across various therapeutic areas.

Within the classification of pyrazole-pyridine hybrids, several structural variants have emerged as particularly important research targets. The pyrazolo[1,5-a]pyridine ring system, formed through the formal fusion of pyrazole and pyridine rings, represents one major subfamily that has shown remarkable biological activity. These fused heterocycles have demonstrated anti-viral, anti-cancer, anti-inflammatory, anti-fungal, and anti-tubercular properties, making them valuable scaffolds for pharmaceutical development. The pyrazolo[1,5-a]pyridine framework is present in several clinically relevant compounds, including dopamine D3 agonists and D4 antagonists used in treating neurological conditions such as Parkinson's disease, schizophrenia, and major depression.

A second important subfamily comprises compounds where pyrazole and pyridine rings are connected through bridging atoms or functional groups rather than direct fusion. The compound this compound belongs to this category, where the two heterocyclic systems are linked through a direct carbon-carbon bond between the pyridine ring and the pyrazole core, with additional functionalization through the ethanol substituent. This architectural arrangement provides greater conformational flexibility compared to fused systems while maintaining the electronic communication between the aromatic rings.

Research into triazole-pyrazole hybrid compounds has revealed sophisticated synthetic methodologies for constructing complex heterocyclic frameworks. The development of routes that allow for facile nitrogen-functionalization of pyrazole rings before attachment of additional heterocyclic units has opened new avenues for creating structurally diverse molecular libraries. These methodologies often employ copper-catalyzed azide-alkyne cycloaddition reactions and demonstrate compatibility with solid-phase synthesis techniques, enabling rapid generation of compound arrays for biological screening.

Table 2: Classification of Pyrazole-Pyridine Hybrid Architectures

| Structural Type | Connection Mode | Representative Features | Biological Relevance |

|---|---|---|---|

| Fused Systems | Direct ring fusion | Rigid planar structure | Anti-viral, anti-cancer activities |

| Bridged Systems | Linker-mediated connection | Enhanced flexibility | Diverse pharmacological profiles |

| Substituted Variants | Direct carbon-carbon bonds | Intermediate rigidity | Kinase inhibitor scaffolds |

The synthetic accessibility of this compound and related compounds has been enhanced through the development of efficient condensation methodologies. These approaches typically involve the reaction of appropriately substituted pyridine-containing precursors with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The incorporation of the ethanol functionality can be achieved through the use of hydroxyethylhydrazine as a nucleophilic component, providing direct access to the target molecular architecture.

属性

IUPAC Name |

2-(3-pyridin-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-8-7-13-6-4-10(12-13)9-3-1-2-5-11-9/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJDILKSSGWOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856634 | |

| Record name | 2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049678-66-1 | |

| Record name | 2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form the pyrazole ring, which is then reacted with 2-pyridinecarboxaldehyde under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: The major product is 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetone.

Reduction: The major product is the reduced pyrazole derivative.

Substitution: The major products are substituted derivatives at the pyridine ring.

科学研究应用

Synthesis of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole in the presence of appropriate reagents. The methods employed often utilize environmentally friendly solvents like ethanol, which enhances the yield and purity of the product. For example, one study reported a multicomponent reaction that efficiently produced novel pyrazolo-thiazolo-pyridine conjugates with potential bioactive properties using similar synthetic strategies .

Biological Activities

1. Antiproliferative Activity:

Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cell division and survival. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells by targeting metabolic pathways associated with tumor proliferation .

2. Antimicrobial Properties:

Compounds containing pyrazole and pyridine moieties have demonstrated promising antimicrobial activities. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance these properties, making it a candidate for further development.

3. Antioxidant Activity:

The antioxidant potential of this compound has also been investigated. Compounds derived from this structure have shown effective free radical scavenging activities, which are beneficial in preventing oxidative stress-related diseases . These properties make it a candidate for formulations aimed at reducing oxidative damage in biological systems.

Case Study 1: Synthesis and Antiproliferative Activity

A study focused on synthesizing a series of tetrasubstituted pyrazolo[4,3-c]pyridines demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell growth, showing IC50 values in the micromolar range .

Case Study 2: Antimicrobial Evaluation

In another investigation, a library of pyrazole derivatives was screened for antimicrobial activity. The results indicated that several compounds exhibited considerable inhibition against pathogenic bacteria, with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics. This highlights the potential of these compounds in treating infections caused by resistant strains .

Data Tables

| Property | Value |

|---|---|

| Synthesis Yield | 67% - 94% |

| Antiproliferative IC50 | Micromolar range |

| Antimicrobial MIC | Comparable to standard antibiotics |

| Antioxidant Activity (%) | 29% - 67% inhibition |

作用机制

The mechanism of action of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and application .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Key Findings

Substituent Effects on Solubility: The ethanol group in this compound improves aqueous solubility compared to its amine analogue, making it more suitable for aqueous-phase reactions . Replacement of pyridine with simpler aromatic systems (e.g., furan in ) reduces π-π stacking efficiency but may enhance metabolic stability .

Coordination Chemistry: The pyridin-2-yl group in this compound enables strong metal-ligand interactions, as evidenced by its use in luminescent Cd(II) complexes . In contrast, non-pyridine analogues (e.g., 2-(1H-pyrazol-1-yl)ethanol) show weaker metal-binding capacity, limiting their utility in materials science .

Biological Activity: PF-04217903, which shares the ethanol-pyrazole motif but incorporates a triazolo-pyrazine core, exhibits potent kinase inhibition, suggesting that hybrid heterocyclic systems enhance target affinity . The absence of pyridine in simpler ethanol-pyrazole derivatives (e.g., ) shifts applications toward enzyme inhibition rather than kinase targeting .

Synthetic Accessibility: this compound is synthesized via nucleophilic substitution or coupling reactions, similar to methods for PF-04217903 . Ethanol-containing analogues (e.g., ) often require co-crystallization for stability, complicating large-scale production .

生物活性

2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound characterized by a pyridine ring and a pyrazole moiety, linked by an ethyl chain with a hydroxyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antiviral Activity

Research indicates that compounds with pyrazole and pyridine moieties exhibit significant antiviral properties. Notably, studies have shown that derivatives of pyrazole can inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the replication of certain viruses, including the measles virus. For example, an analogue of this compound demonstrated a notable reduction in viral replication in vitro, suggesting its potential as an antiviral agent .

2. Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their effectiveness against various cancer cell lines. Compounds similar to this compound have shown antiproliferative effects on lung, colorectal, and breast cancer cells. For instance, studies reported that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231), indicating their potential as anticancer agents .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. For example, some pyrazole derivatives displayed significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit enzymes involved in viral replication and inflammatory pathways.

- Radical Scavenging : Studies have indicated that this compound possesses antioxidant properties, which may contribute to its anti-inflammatory effects by scavenging free radicals .

Case Studies

常见问题

Q. What are the established synthetic routes for 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one can react with 2-hydroxyethylhydrazine under reflux in ethanol. Optimization involves adjusting stoichiometric ratios, solvent polarity, and reaction duration to improve yield and purity. Recrystallization from DMF/EtOH (1:1) is effective for purification .

Q. How is the structural characterization of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, cadmium(II) complexes derived from its benzoate analog were resolved using SHELX software (SHELXL-2018/3), with refinement parameters like R1 < 0.05 and wR2 < 0.15. IR spectroscopy and thermal gravimetric analysis (TGA) complement structural validation by confirming functional groups and thermal stability .

Advanced Research Questions

Q. What coordination chemistry insights exist for metal complexes involving this ligand?

The pyridyl-pyrazole moiety acts as a tridentate N,N,O-donor. In cadmium(II) complexes, it forms distorted octahedral geometries, with luminescence properties influenced by ligand-to-metal charge transfer (LMCT). Design considerations include pH control (e.g., aqueous vs. methanol conditions) and counterion selection (e.g., iodide vs. acetate) to modulate coordination modes .

Q. How can computational methods like DFT resolve electronic structure contradictions in this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron density distribution, HOMO-LUMO gaps, and ligand-metal interactions. For example, discrepancies in experimental vs. calculated bond lengths in metal complexes are addressed by incorporating solvent effects and relativistic corrections .

Q. How to address contradictions in reported biological activity data for derivatives?

Structural analogs show varied bioactivity (e.g., anticancer vs. antimicrobial). Resolve contradictions by standardizing assays (e.g., MTT for cytotoxicity) and performing SAR studies. Substituent effects (e.g., hydroxyethyl vs. benzotriazolyl groups) significantly alter interaction with biological targets like kinases .

Q. What methodologies improve synthetic yield for scale-up in academic settings?

Microwave-assisted synthesis reduces reaction time (30 mins vs. 2 hrs) and enhances yield (≥85%). Solvent-free conditions or ionic liquid catalysts (e.g., [HMIM]₃PW₁₂O₄₀) also improve atom economy. Monitor progress via TLC or in-situ FTIR .

Q. How to investigate structure-property relationships for luminescent applications?

Compare emission spectra of free ligand vs. metal complexes. For example, cadmium complexes exhibit blue shifts (~420 nm) due to rigidification of the ligand framework. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing photophysical properties .

Q. What advanced crystallographic tools analyze intermolecular interactions?

Hirshfeld surface analysis (CrystalExplorer 3.1) maps close contacts (e.g., O···H, N···H). For the benzoate analog, 25.8% of surface contacts are H-bonding, while 12.3% involve π-π interactions. Pairwise fingerprint plots differentiate interaction types .

Q. How to ensure reproducibility in crystallographic data for polymorphs?

Use high-resolution synchrotron radiation (λ = 0.71073 Å) and multi-temperature data collection (100–298 K). Validate with Rint < 5% and CC > 0.99. SHELXL refinement with TWIN/BASF commands resolves twinning issues .

Q. What thermodynamic analyses are critical for stability studies?

TGA under N₂ (heating rate: 10°C/min) reveals decomposition steps. For cadmium complexes, weight loss at 150–200°C corresponds to coordinated water, while ligand degradation occurs above 300°C. Pair with DSC to identify phase transitions .

Q. Methodological Notes

- DFT Calculations : Use Gaussian 16 with implicit solvent models (e.g., PCM) for accurate electronic profiles .

- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and IC₅₀ error margins (±5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。